Komarovicine
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Overview
Description
Komarovicine is an alkaloid isolated from the epigeal part of the plant Nitraria komarovii Iljin et Lava . It is a naturally occurring compound with a unique structure, established based on spectral and experimental results . This compound is part of a broader class of alkaloids derived from lysine metabolism, which are specific to the Nitraria genus .
Preparation Methods
Komarovicine can be synthesized through a series of chemical reactions starting from simpler alkaloids isolated from Nitraria komarovii . The synthetic route involves dehydrogenation of specific bases using palladium black as a catalyst . Industrial production methods typically involve extraction from the plant material, followed by purification and crystallization . The plant is usually extracted using chloroform after being wetted with ammonia to optimize the yield of alkaloids .
Chemical Reactions Analysis
Komarovicine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium tetrahydroborate for reduction and palladium black for dehydrogenation . Major products formed from these reactions include komarovine and komarovidine . The compound can also undergo aromatization processes to furnish other related alkaloids .
Scientific Research Applications
Komarovicine has several scientific research applications. In chemistry, it is used to study the biosynthesis and biomimetic synthesis of alkaloids . In biology, it has been shown to promote adiponectin production in human mesenchymal stem cells through partial agonism of peroxisome proliferator-activated receptor gamma (PPARγ) . In medicine, its unique structure and biological activity make it a potential candidate for drug development . Industrially, this compound and its derivatives are studied for their potential use in various applications, including as bioactive compounds .
Mechanism of Action
The mechanism of action of komarovicine involves its interaction with molecular targets such as PPARγ . By acting as a partial agonist, this compound promotes the production of adiponectin, a protein involved in regulating glucose levels and fatty acid breakdown . The pathways involved in its mechanism of action are still under investigation, but its effects on adiponectin production suggest potential therapeutic applications .
Comparison with Similar Compounds
Komarovicine is unique among alkaloids due to its specific structure and biological activity . Similar compounds include komarovine and komarovidine, which are also isolated from Nitraria komarovii . These compounds share similar biosynthetic pathways and structural characteristics but differ in their specific chemical properties and biological activities . The uniqueness of this compound lies in its ability to promote adiponectin production, which is not observed in the other related alkaloids .
Properties
IUPAC Name |
1-quinolin-8-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3/c1-2-9-17-14(7-1)15-10-12-22-19(20(15)23-17)16-8-3-5-13-6-4-11-21-18(13)16/h1-9,11,19,22-23H,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLKAHOBCOBBJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345841 |
Source
|
Record name | 1-(8-Quinolinyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85403-71-0 |
Source
|
Record name | 1-(8-Quinolinyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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